molecular formula C11H15NO2S B13007430 6-(tert-Butylthio)-5-methylnicotinic acid

6-(tert-Butylthio)-5-methylnicotinic acid

Katalognummer: B13007430
Molekulargewicht: 225.31 g/mol
InChI-Schlüssel: AATXFIVGWCRCOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(tert-Butylthio)-5-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a tert-butylthio group and a methyl group attached to the nicotinic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylthio)-5-methylnicotinic acid typically involves the introduction of the tert-butylthio group to the nicotinic acid framework. One common method involves the reaction of 6-chloro-5-methylnicotinic acid with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(tert-Butylthio)-5-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the position of the tert-butylthio group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(tert-Butylthio)-5-methylnicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-(tert-Butylthio)-5-methylnicotinic acid involves its interaction with specific molecular targets. The tert-butylthio group can modulate the electronic properties of the nicotinic acid core, affecting its binding affinity to receptors or enzymes. The compound may inhibit certain enzymes by binding to their active sites or alter receptor activity by interacting with binding pockets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-5-methylnicotinic acid: Similar structure but with a chloro group instead of a tert-butylthio group.

    5-Methylnicotinic acid: Lacks the tert-butylthio group, making it less hydrophobic.

    6-(tert-Butylthio)nicotinic acid: Similar but without the methyl group.

Uniqueness

6-(tert-Butylthio)-5-methylnicotinic acid is unique due to the presence of both the tert-butylthio and methyl groups, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C11H15NO2S

Molekulargewicht

225.31 g/mol

IUPAC-Name

6-tert-butylsulfanyl-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO2S/c1-7-5-8(10(13)14)6-12-9(7)15-11(2,3)4/h5-6H,1-4H3,(H,13,14)

InChI-Schlüssel

AATXFIVGWCRCOK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1SC(C)(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.